2,5,8,11-Tetraoxatridecane is a heterocyclic compound characterized by its unique structure that includes multiple ether linkages. Its molecular formula is CHO, and it has a molecular weight of 224.32 g/mol. The compound features a chain of thirteen carbon atoms interspersed with four oxygen atoms, which contribute to its distinct chemical properties and potential applications in various fields of research and industry.
The synthesis of 2,5,8,11-Tetraoxatridecane can be achieved through several methods:
2,5,8,11-Tetraoxatridecane has diverse applications across various fields:
Interaction studies involving 2,5,8,11-Tetraoxatridecane focus on its binding affinity with biomolecules. These investigations assess how the compound interacts with proteins and nucleic acids, contributing to understanding its potential as a drug delivery vehicle or therapeutic agent. Modifications to its structure can significantly affect binding efficacy and specificity.
Several compounds share structural similarities with 2,5,8,11-Tetraoxatridecane. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-al | Contains an aldehyde group at position 13 | Alters reactivity compared to 13-chloro variant |
| 2,5,8,11-Tetraoxatridecan-13-thiol | Contains a thiol group at position 13 | Potentially increases reactivity towards electrophiles |
| 13-Azido-2,5,8,11-tetraoxatridecane | Contains an azide group at position 13 | Useful in click chemistry applications |
| 13-Bromo-2,5,8,11-tetraoxatridecane | Contains a bromine atom at position 13 | Allows for substitution reactions |
| 13-Chloro-2,5,8,11-tetraoxatridecane | Contains a chlorine atom at position 13 | Influences chemical behavior and interactions |
The uniqueness of 2,5,8,11-Tetraoxatridecane lies in its specific arrangement of ether groups combined with functional groups that influence its reactivity and interactions compared to similar compounds.